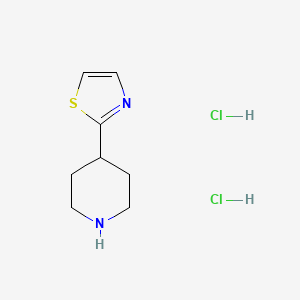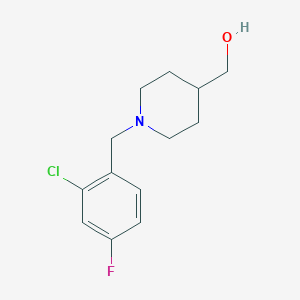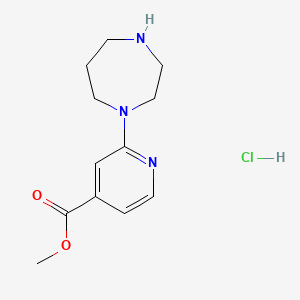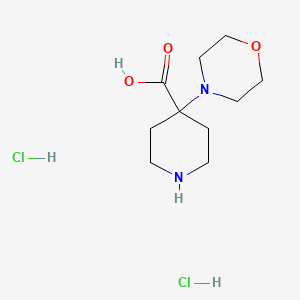
4-Morpholin-4-yl-piperidin-4-carbonsäure-dihydrochlorid
Übersicht
Beschreibung
“4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride” is a chemical compound with the molecular formula C10H18N2O3•2HCl . It has a molecular weight of 287.18 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride” consists of a morpholine ring and a piperidine ring, both of which are heterocyclic compounds containing nitrogen . The compound also contains two hydrochloride (HCl) groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride” include a molecular weight of 287.18 and a molecular formula of C10H18N2O3•2HCl .Wissenschaftliche Forschungsanwendungen
Synthese von selektiven Adenosin-A2A-Rezeptor-Antagonisten
Diese Verbindung dient als Reaktant bei der Synthese von selektiven Adenosin-A2A-Rezeptor-Antagonisten . Diese Antagonisten sind entscheidend für die Erforschung neurodegenerativer Erkrankungen wie Parkinson und sind aufgrund ihrer neuroprotektiven und entzündungshemmenden Eigenschaften potenzielle therapeutische Mittel.
Entwicklung von Antidepressiva
Forscher nutzen 4-Morpholin-4-yl-piperidin-4-carbonsäure-dihydrochlorid bei der Entwicklung neuer Antidepressiva . Die strukturelle Flexibilität der Verbindung ermöglicht die Entwicklung von Molekülen, die die Blut-Hirn-Schranke überwinden können, was möglicherweise zu effektiveren Behandlungen für Depressionen führt.
Krebsforschung: Wiederherstellung der E-Cadherin-Expression
In der Krebsforschung, insbesondere bei kolorektalen Karzinomen, wird diese Verbindung verwendet, um kleine Moleküle zu synthetisieren, die die E-Cadherin-Expression wiederherstellen können . Dies ist bedeutsam, da E-Cadherin eine Rolle bei der Zell-Zell-Adhäsion spielt und eine reduzierte Expression mit einer erhöhten Invasion und Metastasierung von Krebszellen verbunden ist.
Hemmung der Thrombozytenaggregation
Die Verbindung ist ein Vorläufer bei der Synthese von oral verfügbaren P2Y12-Antagonisten . Diese Antagonisten sind wichtig für die Hemmung der Thrombozytenaggregation, ein Prozess, der zu Thrombosen führen kann, und sind daher für die Entwicklung von Antithrombotika von entscheidender Bedeutung.
Chemische Syntheseforschung
Aufgrund seiner einzigartigen Struktur wird this compound in verschiedenen chemischen Syntheseforschungsprojekten verwendet. Sein molekulares Gerüst ist vorteilhaft beim Aufbau komplexer organischer Verbindungen mit potenziellen pharmakologischen Aktivitäten .
Materialwissenschaften
In den Materialwissenschaften könnten die Derivate dieser Verbindung für ihre potenzielle Verwendung bei der Herstellung neuer Materialien mit bestimmten gewünschten Eigenschaften, wie z. B. Leitfähigkeit oder Reaktivität, untersucht werden .
Chromatographie
Die Verbindung kann bei der Entwicklung neuer chromatographischer Methoden verwendet werden, die bei der Trennung komplexer Gemische und der Reinigung spezifischer Substanzen für analytische Zwecke helfen .
Analytische Chemie
Schließlich kann this compound in der analytischen Chemie zur Entwicklung neuer Assays und diagnostischer Werkzeuge eingesetzt werden, die die Detektion und Quantifizierung biologischer oder chemischer Substanzen möglicherweise verbessern .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride is Cathepsin F . Cathepsin F is a human protein that plays a crucial role in cellular protein degradation and turnover.
Mode of Action
It is known to interact with its target, cathepsin f . The interaction between the compound and its target may result in changes in the activity of Cathepsin F, potentially influencing the protein degradation process.
Biochemische Analyse
Biochemical Properties
4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of selective adenosine A2A receptor antagonists, which are crucial in modulating neurotransmission . Additionally, it has been involved in the synthesis of small molecules that restore E-cadherin expression, thereby reducing invasion in colorectal carcinoma cells . These interactions highlight the compound’s potential in therapeutic applications.
Cellular Effects
The effects of 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit platelet aggregation by acting as a P2Y12 antagonist . This inhibition is crucial in preventing thrombotic events, making the compound valuable in cardiovascular research.
Molecular Mechanism
At the molecular level, 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor in certain pathways, such as the inhibition of P2Y12 receptors, which prevents platelet aggregation . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term in vitro and in vivo studies are essential to understand the compound’s sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting platelet aggregation without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.
Metabolic Pathways
4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these pathways is essential for optimizing the compound’s use in therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
Eigenschaften
IUPAC Name |
4-morpholin-4-ylpiperidine-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3.2ClH/c13-9(14)10(1-3-11-4-2-10)12-5-7-15-8-6-12;;/h11H,1-8H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINHRRUYVDZBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)N2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



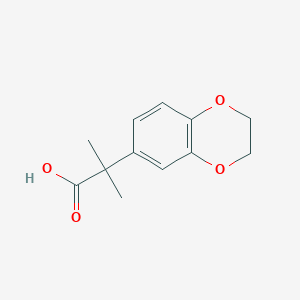
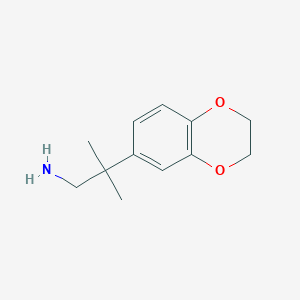
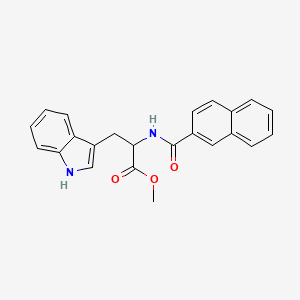
![2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline](/img/structure/B1420927.png)
![Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1420928.png)



![ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1420936.png)
